molecular formula C19H12ClFN4O B15096117 4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

Katalognummer: B15096117
Molekulargewicht: 366.8 g/mol
InChI-Schlüssel: YAFLFVCKIDLTQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide is a synthetic small molecule characterized by an imidazo[1,2-a]pyrimidine core substituted with a 4-fluorophenyl group at position 2 and a 4-chlorobenzamide moiety at position 3. The structural uniqueness of this molecule lies in its dual halogenation (fluorine and chlorine) and the pyrimidine ring, which differentiates it from related imidazo[1,2-a]pyridine derivatives .

Eigenschaften

Molekularformel

C19H12ClFN4O

Molekulargewicht

366.8 g/mol

IUPAC-Name

4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

InChI

InChI=1S/C19H12ClFN4O/c20-14-6-2-13(3-7-14)18(26)24-17-16(12-4-8-15(21)9-5-12)23-19-22-10-1-11-25(17)19/h1-11H,(H,24,26)

InChI-Schlüssel

YAFLFVCKIDLTQX-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide can be contextualized against structurally analogous compounds, as outlined below:

Structural Analogues and Key Differences

4-Chloro-N-[2-(2-Thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2, CAS 374084-31-8) Structure: Substitution of the 4-fluorophenyl group with a 2-thienyl ring on the imidazo[1,2-a]pyridine core. Activity: A highly selective extracellular δ-GABA-A receptor ligand with demonstrated efficacy in enhancing tonic inhibitory currents . Key Difference: The sulfur-containing thienyl group may engage in distinct hydrophobic or π-orbital interactions compared to the fluorine-substituted phenyl group in the target compound. Pyridine vs.

N-[3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide (CAS 338415-11-5)

  • Structure : Features a 4-methylbenzamide group and a 4-chlorophenyl substituent on an imidazo[1,2-a]pyridine scaffold.
  • Key Difference : The absence of fluorine and the pyridine (vs. pyrimidine) core likely reduce metabolic stability and δ-GABA-A receptor selectivity compared to the target compound .

4-Fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS 324543-46-6) Structure: Contains a 4-fluorobenzamide group but lacks chlorine and uses a pyridine core.

Pharmacological and Physicochemical Data

Compound Name Core Structure Substituents (Imidazo Ring) Benzamide Group Molecular Weight Receptor Activity Bioavailability Insights
Target Compound Imidazo[1,2-a]pyrimidine 2-(4-Fluorophenyl) 4-Chloro ~374.8 (calc.) Assumed δ-GABA-A affinity Likely moderate (fluorine enhances metabolic stability)
DS2 (CAS 374084-31-8) Imidazo[1,2-a]pyridine 2-(2-Thienyl) 4-Chloro 361.82 δ-GABA-A selective Moderate (limited by thienyl metabolism)
CAS 338415-11-5 Imidazo[1,2-a]pyridine 3-(4-Chlorophenyl) 4-Methyl 361.82 Unknown Likely low (methyl reduces solubility)
Inhibitor (Table 9 Compound) Imidazo[1,2-a]pyrimidine C-8 nitrogen substitution 4-Methyl ~450 (est.) Reduced potency Low (nitrogen substitution reduces oral bioavailability)

Key Findings from Comparative Studies

  • Halogenation Impact: The dual halogenation (Cl, F) in the target compound may optimize lipophilicity and receptor binding compared to mono-halogenated analogues like DS2 or non-halogenated derivatives .
  • Substituent Position : Fluorine at the para position of the phenyl ring (target compound) likely improves metabolic stability and CNS penetration compared to ortho/meta substitutions in other fluorinated benzamides .

Biologische Aktivität

4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, while also providing comparative data on similar compounds.

Chemical Structure

The compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-chloro and 4-fluorophenyl substituents enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide. For instance, pyrrole benzamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that modifications in the imidazo[1,2-a]pyrimidine scaffold could lead to enhanced antimicrobial properties.

GABA-A Receptor Modulation

The compound's structural analogs have been investigated as positive allosteric modulators (PAMs) of the GABA-A receptor. Research indicates that specific modifications can improve metabolic stability and reduce hepatotoxicity. For example, certain benzimidazole derivatives exhibited a preference for the α1/γ2 interface of the GABA-A receptor, which is crucial for their modulatory effects .

The biological activity of 4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide may involve:

  • Allosteric Modulation : Enhancing or inhibiting receptor activity through non-competitive binding.
  • Metabolic Stability : Structural modifications can lead to increased resistance to metabolic degradation, thus prolonging the drug's efficacy in vivo .

Case Studies and Research Findings

StudyCompoundActivityMIC (μg/mL)Reference
1Pyrrole Benzamide DerivativesAntibacterial3.12 - 12.5
2Imidazo[1,2-a]pyridine AnaloguesGABA-A PAMsN/A
3Fluorinated BenzamidesAntimicrobialN/A

Notable Findings

  • Metabolic Pathways : The metabolic pathways for similar compounds often involve hydroxylation at various sites on the aromatic rings. This has implications for designing more stable derivatives that retain biological activity while minimizing degradation .
  • Comparative Activity : The antibacterial activity of related compounds has been benchmarked against standard antibiotics like isoniazid and ciprofloxacin, indicating a promising profile for further development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.